

Exploring the Metabolic Pathways of Morpheridine: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Morpherdine**

Cat. No.: **B13415942**

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Disclaimer: **Morpherdine** (Morpholinoethylnorpethidine) is a Schedule I controlled substance with no currently accepted medical use in the United States. Due to its legal status and limited research, direct studies on its metabolic fate in humans are scarce. This guide extrapolates the metabolic pathways of **Morpherdine** based on the extensively studied metabolism of its close structural analog, pethidine (meperidine).

Executive Summary

This technical guide provides a comprehensive overview of the predicted metabolic pathways of **Morpherdine**, targeting researchers, scientists, and professionals in drug development. The metabolism of **Morpherdine** is presumed to follow that of its parent compound, meperidine, which primarily involves N-demethylation and hydrolysis, followed by conjugation. The primary metabolic products are expected to be normeperidine, meperidinic acid, and normeperidinic acid. This document details the enzymatic processes, presents quantitative data from meperidine studies, outlines relevant experimental protocols, and provides visual diagrams of the metabolic pathways and experimental workflows.

Predicted Metabolic Pathways of Morpheridine

The metabolic transformation of **Morpherdine** is anticipated to occur in two main phases, consistent with the metabolism of meperidine and its analogs.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For **Morpheridine**, the key Phase I pathways are N-demethylation and ester hydrolysis.

- N-demethylation: The N-demethylation of the piperidine ring is a major metabolic route for meperidine and is expected to be a primary pathway for **Morpheridine** as well. This reaction is catalyzed by the cytochrome P450 (CYP) enzyme system in the liver, leading to the formation of normeperidine, a neurotoxic metabolite.[1][2][3] The specific isozymes responsible for the N-demethylation of meperidine are CYP3A4, CYP2B6, and CYP2C19.[1][2][3][4]
- Ester Hydrolysis: The ethyl ester group of **Morpheridine** is susceptible to hydrolysis by carboxylesterases, primarily in the liver, to form meperidinic acid and ethanol.[5][6] This process converts the active opioid into an inactive carboxylic acid derivative. Human liver carboxylesterase hCE-1 has been identified as being involved in the hydrolysis of meperidine.[6]

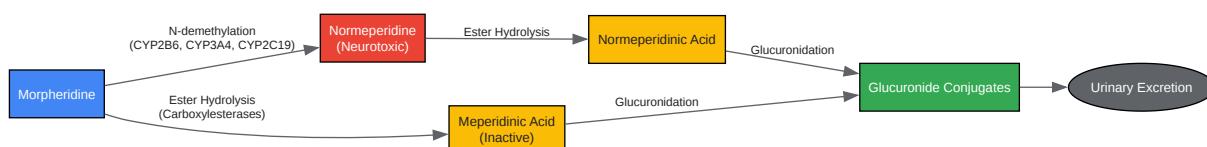
Phase II Metabolism

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate their excretion.

- Glucuronidation: The carboxylic acid metabolites, meperidinic acid and normeperidinic acid, are expected to undergo conjugation with glucuronic acid.[5][7][8] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in highly water-soluble glucuronide conjugates that are readily eliminated in the urine.[7][8]

Visualizing the Metabolic Pathway

The following diagram illustrates the predicted metabolic cascade of **Morpheridine**.



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Caption: Predicted metabolic pathway of **Morpheridine**.

Quantitative Data

The following tables summarize key quantitative parameters derived from studies on meperidine metabolism.

Table 1: Enzyme Kinetics of Meperidine N-demethylation

Enzyme	K _m (μM)	V _{max} (pmol/min/pmol P450)	k _{cat} /K _m (μL/min/pmol P450)
CYP2B6	130 ± 20	1.8 ± 0.1	14
CYP3A4	350 ± 50	2.5 ± 0.2	7.1
CYP2C19	80 ± 10	1.0 ± 0.1	12.5

Data from in vitro studies with recombinant human P450 enzymes. The catalytic efficiency (k_{cat}/K_m) for meperidine N-demethylation was similar between recombinant CYP2B6 and CYP2C19, but markedly lower by CYP3A4.[9]

Table 2: Pharmacokinetic Parameters of Meperidine and Normeperidine

Compound	Half-life (t _{1/2})	Primary Route of Elimination
Meperidine	3-5 hours	Hepatic metabolism
Normeperidine	15-30 hours	Renal excretion
Values can vary depending on patient factors such as renal and hepatic function.		

Experimental Protocols

The elucidation of the metabolic pathways of opioids like meperidine, and by extension **Morpheridine**, involves a combination of in vitro and in vivo studies coupled with advanced analytical techniques.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify the metabolites of a test compound and the enzymes responsible for their formation.

- Preparation of Incubation Mixture:
 - A typical incubation mixture (final volume of 200 µL) contains:
 - Human liver microsomes (0.2-0.5 mg/mL protein)
 - Phosphate buffer (100 mM, pH 7.4)
 - Test compound (e.g., **Morpheridine**) at various concentrations
 - NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase) or 1 mM NADPH.[10][11]
- Incubation:
 - The mixture is pre-incubated at 37°C for 5 minutes before initiating the reaction by adding the NADPH-generating system.

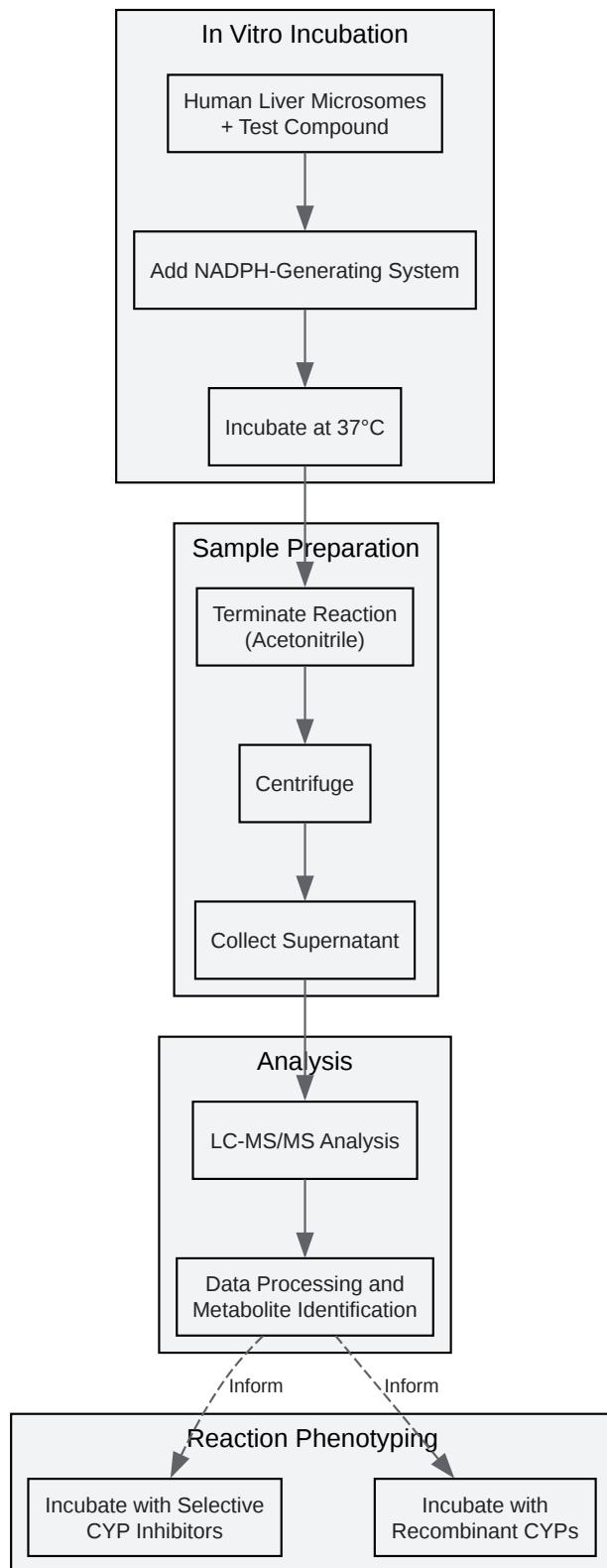
- The reaction is allowed to proceed for a specified time (e.g., 0, 15, 30, 60 minutes) at 37°C in a shaking water bath.
- Reaction Termination and Sample Preparation:
 - The reaction is stopped by adding an equal volume of ice-cold acetonitrile.
 - The mixture is centrifuged to precipitate proteins.
 - The supernatant is collected for analysis.
- Metabolite Identification and Quantification:
 - The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the parent drug and its metabolites.[12][13][14][15]
- Reaction Phenotyping (Enzyme Identification):
 - To identify the specific CYP isozymes involved, the incubations are repeated in the presence of selective chemical inhibitors for different CYPs (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).[10]
 - Alternatively, recombinant human CYP enzymes are used in place of human liver microsomes.[2]

Analytical Methods

- Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for the separation and identification of volatile and thermally stable compounds. Derivatization may be required for polar metabolites.[12][13]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for drug metabolite analysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[14]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the identification of drug metabolites in vitro.



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Caption: General workflow for in vitro drug metabolite identification.

Conclusion

While direct metabolic data for **Morpheridine** is not publicly available, a robust understanding of its metabolic fate can be inferred from the extensive research on its close analog, meperidine. The primary metabolic pathways are predicted to be N-demethylation by CYP450 enzymes (CYP3A4, CYP2B6, and CYP2C19) to form normeperidine, and hydrolysis by carboxylesterases to yield meperidinic acid. These metabolites are then likely conjugated with glucuronic acid to facilitate their excretion. The experimental protocols and analytical methods detailed in this guide provide a framework for the potential in vitro and in vivo investigation of **Morpheridine** metabolism, should such studies become feasible and necessary. Further research is required to definitively characterize the metabolic profile of **Morpheridine** and to identify any unique metabolites or pathways that may differ from those of meperidine.

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